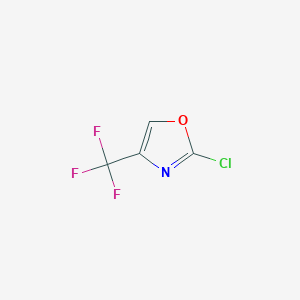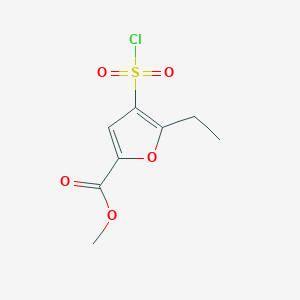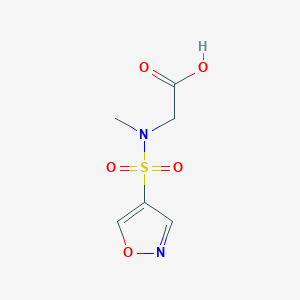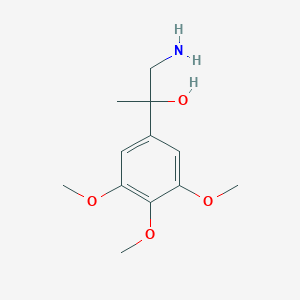
2-Chloro-4-(trifluoromethyl)oxazole
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Coordination Chemistry and Asymmetric Synthesis Oxazole ligands, including derivatives of 2-Chloro-4-(trifluoromethyl)oxazole, are extensively used in coordination chemistry and as chiral auxiliaries in asymmetric synthesis. These ligands exhibit versatility in design, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms, making them suitable for transition metal-catalyzed organic reactions (Gómez, Muller, & Rocamora, 1999).
Suzuki Coupling Reactions The Suzuki coupling reaction is a pivotal method for constructing C-C bonds, where derivatives of 2-Chloro-4-(trifluoromethyl)oxazole serve as key intermediates. These compounds are effectively utilized in functionalizing the oxazole 2- and 4-positions, leading to the synthesis of novel oxazole derivatives with potential biological activity (Ferrer Flegeau, Popkin, & Greaney, 2006).
Gold-Catalyzed Oxidative Strategies The development of gold-catalyzed oxidative strategies for the synthesis of oxazoles highlights the importance of 2-Chloro-4-(trifluoromethyl)oxazole in facilitating the formation of oxazole rings. This approach leverages the unique reactivity of gold catalysts, offering efficient pathways to synthesize oxazoles with diverse substitution patterns (Luo, Ji, Li, & Zhang, 2012).
Metal-Free Annulation Reactions The synthesis of oxazoles via metal-free [2 + 2 + 1] annulation reactions represents another innovative application, showcasing the utility of 2-Chloro-4-(trifluoromethyl)oxazole in green chemistry. These reactions are pivotal for assembling highly substituted oxazole structures efficiently and sustainably (Saito, Taniguchi, Kambara, & Hanzawa, 2013).
Copper-Catalyzed Domino Cyclization A noteworthy application in the realm of catalytic cyclization involves the copper-catalyzed domino process for constructing trisubstituted oxazoles. This method highlights the strategic incorporation of a trifluoromethyl (-CF3) group into oxazole rings, underlining the compound's versatility in synthesizing functionally rich oxazoles (Xiao, Yuan, Huang, Zhang, & Deng, 2019).
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-4-(trifluoromethyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HClF3NO/c5-3-9-2(1-10-3)4(6,7)8/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKGQUKSJHXXOED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(trifluoromethyl)oxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-chloro-N-[(5-methylisoxazol-4-yl)methyl]acetamide](/img/structure/B1473250.png)
![({1-[2-(Methylthio)benzyl]piperidin-4-yl}methyl)amine](/img/structure/B1473253.png)
![2,6-Diazaspiro[3.4]octan-7-one oxalate](/img/structure/B1473254.png)
![4-Chloro-5-(methylsulfinyl)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1473256.png)




![2-[(Ethanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473263.png)
![4-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B1473264.png)